molecular formula C20H19N3O2S B4615841 2-(4-biphenylylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide

2-(4-biphenylylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide

Cat. No.: B4615841
M. Wt: 365.5 g/mol
InChI Key: LYXUSHHTEQYHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.11979803 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Probes for Metal Ions

Hydrazinecarbothioamide derivatives have been investigated for their potential as dual-channel optical probes for detecting metal ions such as Hg2+ and Ag+. One study synthesized a simple-structured, hydrazinecarbothioamide-containing Schiff-base derivative that showed distinct fluorescence alterations upon the addition of Hg2+ and Ag+, indicating its utility in metal ion sensing (Shi et al., 2016).

Antibacterial and Antioxidant Agents

Research into novel thiosemicarbazones has shown that some derivatives possess excellent antibacterial potency against Gram-positive pathogens and notable antioxidant activity. This suggests their potential application in developing compounds with antibacterial and antioxidant properties (Karaküçük-İyidoğan et al., 2014).

Fluorescent Probes for Iron Sensing

A specific hydrazinecarbothioamide derivative has been studied as a fluorescent sensor for Fe(III) determination in aqueous solutions. This research demonstrated the compound's selectivity and sensitivity towards Fe(III), making it a promising candidate for iron sensing in biological and environmental samples (Marenco et al., 2012).

Antioxidant Activity Evaluation

New compounds from the hydrazinecarbothioamide class have been synthesized and evaluated for their antioxidant activity. This work highlights the potential of these derivatives in acting as effective antioxidants, which could have implications in pharmaceutical and nutraceutical applications (Barbuceanu et al., 2014).

Corrosion Inhibition

Thiosemicarbazides have been assessed as corrosion inhibitors for mild steel in acidic solutions. The study found that these compounds effectively inhibit corrosion, suggesting their application in corrosion protection strategies (Ebenso et al., 2010).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[[2-(4-phenylphenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(22-23-20(26)21-14-18-7-4-12-25-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXUSHHTEQYHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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